4-(Aminomethyl)-1-methylpiperidin-4-ol

Descripción

Significance of Piperidine (B6355638) Derivatives in Medicinal Chemistry

Piperidine derivatives are cornerstones in the pharmaceutical industry, present in more than twenty classes of pharmaceuticals. nih.govresearchgate.net Their value stems from the broad spectrum of pharmacological activities they can exhibit, which is largely dependent on the nature and position of substituents on the piperidine ring. ijnrd.orgresearchgate.net The integration of the piperidine skeleton into molecules can favorably influence their pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, metabolic stability, and receptor binding affinity. researchgate.net

The therapeutic applications of these derivatives are vast and varied. Researchers have successfully developed piperidine-based compounds with analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ijnrd.orgresearchgate.netontosight.ai Furthermore, they are crucial in the development of drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants, as well as agents for treating Alzheimer's disease, hypertension, and malaria. ijnrd.orgugent.bearizona.edu The adaptability of the piperidine scaffold allows medicinal chemists to fine-tune the biological activity of a molecule, making it an invaluable tool in the quest for novel and more effective medicines. researchgate.net

Overview of 4-(Aminomethyl)-1-methylpiperidin-4-ol within Piperidine Research

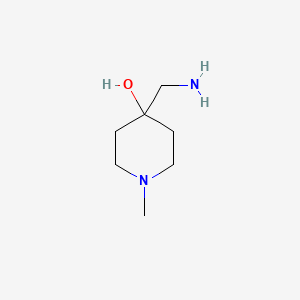

Within the extensive family of piperidine derivatives, this compound is a notable compound primarily recognized as a specialized building block in chemical synthesis. Its structure features a piperidine ring substituted at the 1-position with a methyl group and at the 4-position with both a hydroxyl (-OH) group and an aminomethyl (-CH2NH2) group. This multifunctional arrangement provides several reactive sites, making it a versatile intermediate for constructing more complex molecules.

While extensive research on the direct biological activity of this compound is not widely published, its structural components are present in many pharmacologically active compounds. For instance, the 4-hydroxypiperidine (B117109) motif is a key element in reactants used for synthesizing inhibitors for various kinases like CaMKII, VEGFR, and FGFR. medchemexpress.com Similarly, the 4-(aminomethyl)piperidine (B1205859) core serves as an important intermediate in the development of pharmaceuticals such as analgesics and antidepressants. chemimpex.com The combination of these features in this compound suggests its potential utility in the synthesis of novel therapeutic agents, particularly in areas targeting neurological disorders. chemimpex.com It is typically supplied for research purposes as a salt, such as this compound dihydrochloride. hit2lead.comambeed.com

Historical Context of Piperidine-Based Research

The history of piperidine is intrinsically linked to the study of natural products. The name "piperidine" is derived from the Latin word piper, meaning pepper, as the compound was first identified as a structural component of piperine, the alkaloid responsible for the pungency of black pepper. ijnrd.orgdokumen.pub Early research focused on isolating and characterizing such naturally occurring alkaloids.

The advent of modern organic synthesis propelled piperidine into a new era of research. A pivotal development was the catalytic hydrogenation of pyridine (B92270) and its derivatives to produce the saturated piperidine ring system. nih.govdokumen.pub This method, established over a century ago, remains a fundamental approach for synthesizing piperidine scaffolds. dokumen.pub Over the decades, the role of piperidine has evolved from a simple natural product constituent to one of the most vital building blocks in medicinal chemistry. arizona.edu Its presence in over 70 commercialized drugs, including several blockbuster medications, is a testament to its enduring importance in drug discovery and development. ugent.bearizona.edu The continuous publication of thousands of research articles underscores the active and ongoing exploration of piperidine-based compounds in the search for new medicines. nih.govdokumen.pub

Structure

3D Structure

Propiedades

IUPAC Name |

4-(aminomethyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHFGHWNBYGKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424441 | |

| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26228-68-2 | |

| Record name | 4-(Aminomethyl)-1-methyl-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26228-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)-1-methylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes to 4-(Aminomethyl)-1-methylpiperidin-4-ol

Established methods for the synthesis of this compound and its analogs often rely on robust and well-understood reaction pathways, starting from readily available precursors. These routes are valued for their reliability and scalability.

Synthesis from 1-Methylpiperidin-4-one

A primary and logical synthetic pathway to this compound begins with the starting material 1-Methylpiperidin-4-one. This approach typically involves a two-step sequence: the formation of an α-aminonitrile followed by its chemical reduction.

This process is exemplified by the Strecker synthesis, a method that condenses a ketone with an amine and a cyanide source. In this case, 1-Methylpiperidin-4-one reacts with ammonia (B1221849) and a cyanide salt (such as sodium or potassium cyanide) to form the intermediate, 4-amino-4-cyano-1-methylpiperidine. researchgate.netwikipedia.org The reaction proceeds via the initial formation of an imine from the piperidone and ammonia, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.

The subsequent and final step is the reduction of the nitrile functional group of the α-aminonitrile intermediate. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The reduction converts the cyano group (-CN) into an aminomethyl group (-CH₂NH₂), yielding the target compound, this compound. An optimized Strecker-type condensation of a similar starting material, 1-benzylpiperidin-4-one, with aniline (B41778) and HCN has been shown to produce the corresponding anilino-nitrile in high yields of approximately 90%. researchgate.net

Multi-Component Reactions for Piperidine (B6355638) Derivatives

Multi-component reactions (MCRs) represent an efficient strategy for the synthesis of highly functionalized piperidine derivatives. google.com These reactions involve combining three or more reactants in a single pot to form a product that incorporates portions of all the starting materials. orgsyn.org This approach is lauded for its atom economy, energy efficiency, and environmental friendliness compared to multi-step syntheses. orgsyn.org

The synthesis of piperidine scaffolds via MCRs can be catalyzed by a wide range of catalysts. Examples include:

Nano-crystalline solid acids like nano-sulfated zirconia and nano-structured ZnO. orgsyn.org

Simple catalysts such as molecular iodine, L-proline, or ceric ammonium (B1175870) nitrate (B79036) (CAN). orgsyn.org

Lewis acids like InCl₃, ZrCl₄, and Bi(NO₃)₃·5H₂O. orgsyn.org

Biocatalysts, such as the lipase (B570770) from Candida antarctica (CALB), which has been immobilized on magnetic halloysite (B83129) nanotubes for the synthesis of piperidines in high yields. boronmolecular.com

A typical MCR for piperidine synthesis might involve the reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound. orgsyn.org These reactions offer a powerful and versatile method for generating diverse libraries of piperidine-containing molecules.

| Catalyst Type | Examples | Key Advantages |

| Nano-crystalline Solid Acids | Nano-sulfated zirconia, Nano-structured ZnO | High efficiency, reusability, mild reaction conditions. orgsyn.org |

| Common Lab Reagents | Molecular iodine, L-proline | Accessibility, cost-effectiveness. orgsyn.org |

| Lewis Acids | InCl₃, ZrCl₄, Bi(NO₃)₃·5H₂O | Catalyzes bond formation effectively. orgsyn.org |

| Biocatalysts | Immobilized Lipase (CALB) | High yields, reusability, environmentally friendly ("green chemistry"). boronmolecular.com |

Advanced Synthetic Techniques for Piperidine Scaffolds

Beyond established routes, the synthesis of piperidine scaffolds benefits from advanced techniques that offer greater control over stereochemistry and efficiency. These methods are crucial for producing complex, chirally pure molecules.

Asymmetric Synthesis and Enantioselective Approaches

The asymmetric synthesis of piperidines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.org Enantioselective approaches aim to produce piperidine derivatives with high stereocontrol. chemrevlett.com

Several strategies are employed to achieve this:

Chiral Phosphoric Acids (CPAs): These versatile organocatalysts are effective in promoting asymmetric reactions, such as aza-Michael cyclizations, to yield enantioenriched piperidine scaffolds. nih.gov

Biocatalysis: Enzymes offer a highly selective means of synthesis. Transaminases, for instance, can be used in a biocatalytic aza-Michael reaction to prepare 2,6-disubstituted piperidines with high enantioselectivity. This chemo-enzymatic method can produce piperidines with multiple stereocenters from achiral precursors in just two steps. wikipedia.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary can be removed. This approach has been a long-standing method in asymmetric synthesis.

These methods allow for the construction of complex piperidine structures, which are vital components of many pharmaceutical agents. chemrevlett.com

Catalytic Hydrogenation Methods in Piperidine Synthesis

Catalytic hydrogenation is a fundamental and widely used method for synthesizing piperidines, typically by the reduction of pyridine (B92270) precursors. researchgate.net This method is advantageous as it often requires only the pyridine substrate, a catalyst, and a hydrogen source. researchgate.net While effective, the hydrogenation of the stable aromatic pyridine ring can require harsh conditions, such as high pressures and temperatures. researchgate.netchemicalbook.com

A variety of heterogeneous catalysts are commonly used, including:

Palladium on carbon (Pd/C)

Platinum oxide (PtO₂) chemicalbook.com

Rhodium on carbon (Rh/C)

Rhodium oxide (Rh₂O₃) researchgate.net

Recent advancements have focused on developing catalysts that operate under milder conditions. For example, a commercially available rhodium oxide (Rh₂O₃) catalyst has been shown to reduce a broad range of functionalized pyridines under mild conditions (5 bar H₂, 40 °C). researchgate.net

Ruthenium-based catalysts have emerged as particularly powerful tools in organic synthesis, including the formation of piperidine rings. Ruthenium catalysts are versatile and can be employed in several distinct strategies.

One significant application is in the hydrogenation of pyridine derivatives . Heterogeneous ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines. google.com Ruthenium(II) complexes have also been key in the double reduction of certain pyridine derivatives to achieve the desired piperidine product. google.com

Beyond hydrogenation, ruthenium catalysts are effective in C-H activation protocols. This allows for the direct arylation of piperidines at the α-position, providing an efficient pathway to valuable building blocks that avoids pre-functionalization steps. researchgate.net Catalysts such as Ru₃(CO)₁₂ are used in these transformations. researchgate.net

Furthermore, ruthenium complexes can catalyze N-heterocyclization reactions, for instance, by coupling propargylic amides and allylic alcohols to generate six-membered cyclic enamides or hemiaminal ethers, which are precursors to piperidine derivatives. beilstein-journals.org Another approach involves the catalytic reaction of amines with 1,5-diols to directly form N-substituted piperidines. nih.gov

| Ruthenium-Catalyzed Reaction | Description | Example Catalyst |

| Pyridine Hydrogenation | Reduction of the aromatic pyridine ring to a saturated piperidine ring. | Heterogeneous Ru catalysts. google.com |

| C-H Activation/Arylation | Direct formation of a C-C bond at the α-position of the piperidine ring. | Ru₃(CO)₁₂. researchgate.net |

| Coupling/Cyclization | Intermolecular coupling of acyclic precursors to form the piperidine ring. | [Cp*Ru(NCCH₃)₃]PF₆. beilstein-journals.org |

| N-Heterocyclization | Reaction of diols with amines to form the heterocyclic ring. | Various Ru complexes. nih.gov |

Nickel Catalysis

Nickel-catalyzed reactions are a powerful tool in organic synthesis for constructing carbocycles and heterocycles. nih.gov These catalysts are effective in a variety of transformations, including cycloaddition reactions and cross-electrophile coupling, which can be instrumental in forming the piperidine skeleton. nih.govyoutube.com For instance, nickel-catalyzed cycloadditions can combine unsaturated partners to efficiently build rings. nih.gov Furthermore, methods such as the regio- and enantioselective aminolysis of epoxy alcohols have been accomplished using nickel catalysis, yielding γ-hydroxy-δ-amino alcohols, which are structurally related to the target molecule. nih.gov While these methodologies are well-established for other molecular frameworks, specific examples detailing their application for the synthesis of this compound are not prominently featured in current literature.

Palladium Catalysis

Palladium catalysis is widely employed for the formation of C-N bonds, a critical step in the synthesis of nitrogen-containing heterocycles. organic-chemistry.org Techniques such as the Buchwald-Hartwig amination are cornerstones of modern synthetic chemistry. Palladium catalysts have been successfully used in the amidation of enol triflates and tosylates to produce enamides. organic-chemistry.orgnih.gov Additionally, palladium-catalyzed ring-closing reactions of appropriate precursors provide a direct route to heterocyclic systems. researchgate.net Asymmetric intramolecular aminopalladation has also been developed to synthesize chiral heterocycles with high enantioselectivity. nih.gov Although these palladium-catalyzed methods are highly versatile for synthesizing a broad range of amines and heterocycles, their specific application to construct this compound has not been explicitly detailed.

Rhodium Catalysis

Rhodium catalysts are well-known for their utility in various synthetic transformations, including C-H activation and hydroformylation reactions. Rhodium-catalyzed processes can facilitate the regioselective amidation of heterocycles like indoles, demonstrating their capacity for precise C-N bond formation. rsc.org In the context of piperidine synthesis, rhodium carbene-initiated cascade reactions have been used to create piperidin-4-one derivatives, which are valuable precursors. nih.gov Furthermore, the intramolecular cyclization of nitrogen-tethered allenols catalyzed by rhodium complexes offers an atom-economic pathway to highly substituted morpholines, a related class of heterocycles. rsc.org Despite the potential of these methods, specific protocols for the synthesis of this compound using rhodium catalysis are not described in the available literature.

Gold Catalysis

In recent decades, homogeneous gold catalysis has emerged as a mild and efficient method for constructing complex molecules, often involving the activation of alkynes, allenes, and alkenes. beilstein-journals.orgresearchgate.net Gold catalysts promote novel cycloaddition reactions and cycloisomerizations to form various heterocyclic and carbocyclic products. beilstein-journals.orgmonash.edu For instance, gold(I)-catalyzed enantioselective hydroamination and hydroalkoxylation of allenes have been developed to produce chiral pyrazolidines and isoxazolidines. nih.gov While gold catalysis offers unique pathways for cyclization reactions, its application for the direct synthesis of this compound is not documented.

Cobalt Catalysis

Cobalt catalysts offer a cost-effective alternative to precious metals like rhodium and palladium for reactions such as hydroformylation and carbonylation. nih.gov A key application is in hydroaminomethylation, a domino process that converts olefins into amines in a single, atom-efficient step. nih.gov Cobalt-catalyzed cycloaddition reactions are also employed in the synthesis of complex molecules, including nitrogen-containing heterocycles. mdpi.com Reductive amination, another important route to amines, can be achieved using versatile cobalt catalysts derived from metal-organic frameworks. researchgate.net However, the literature does not provide specific examples of cobalt-catalyzed routes to this compound.

Copper Catalysis

Copper catalysis is a versatile and economical option for a wide range of reactions, particularly for C-N bond formation. Copper-catalyzed amination reactions, such as those used to synthesize aminopyridine derivatives, can operate under mild conditions. researchgate.net These catalysts are also effective in mediating reactions of aziridines with imines to form imidazolidines, showcasing their utility in building saturated nitrogen heterocycles. nih.gov Mechanistic studies have also explored copper-catalyzed intramolecular C-H amination as a route to pyrrolidines and piperidines. researchgate.net Despite the broad utility of copper catalysts in amine synthesis, their specific use in preparing this compound has not been reported.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for the synthesis of cyclic compounds, including piperidines. This approach involves a precursor molecule containing all the necessary atoms for the ring, which then undergoes a ring-closing reaction. Such reactions are often thermodynamically favored and can provide high yields and stereochemical control. rsc.org For example, a one-pot synthesis of 4-methylisoquinolines has been developed via a sequential palladium-catalyzed Heck reaction and intramolecular cyclization. rsc.org Similarly, tandem intramolecular cyclization/methylation reactions have been used to create complex spiropyrazoline systems. nih.gov While intramolecular cyclization is a logical and powerful strategy for forming the piperidine ring of this compound, specific precursors and reaction conditions for this target molecule are not detailed in the reviewed literature.

Ring Expansion Techniques

Ring expansion of smaller heterocyclic systems, such as pyrrolidines, presents an alternative strategy for the synthesis of piperidines. These methods often involve the generation of a reactive intermediate that undergoes a rearrangement to form the larger six-membered ring. While not a common route to 4,4-disubstituted piperidines like the target compound, ring expansion techniques have been utilized to synthesize other substituted piperidines. For example, the treatment of 2-(halomethyl)pyrrolidines with a base can induce a ring expansion to form a piperidine. The success of such a strategy for the synthesis of this compound would depend on the availability of suitably substituted pyrrolidine (B122466) precursors and the regioselectivity of the ring expansion process.

Synthesis of Key Intermediates and Precursors

The most direct and well-documented synthetic route to this compound proceeds through the preparation and subsequent transformation of key intermediates. This approach allows for the controlled introduction of the necessary functional groups at the C4 position of the piperidine ring.

The cornerstone of this synthetic strategy is the formation of 1-methyl-4-(nitromethyl)piperidin-4-ol (B6548959). This key intermediate is typically prepared via a Henry reaction (nitroaldol reaction) between 1-methyl-4-piperidone (B142233) and nitromethane (B149229). nih.gov The reaction is base-catalyzed and involves the addition of the nitromethane anion to the carbonyl group of the piperidone.

| Reactants | Reaction Type | Product |

| 1-Methyl-4-piperidone and Nitromethane | Henry Reaction | 1-Methyl-4-(nitromethyl)piperidin-4-ol nih.gov |

The subsequent step in the synthesis of the target compound is the reduction of the nitro group in 1-methyl-4-(nitromethyl)piperidin-4-ol to a primary amine. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Catalytic hydrogenation, for instance, using catalysts such as Raney nickel or palladium on carbon, is a common and effective method for this reduction.

The synthesis of 4-aminopiperidine (B84694) scaffolds is a crucial aspect of medicinal chemistry, as this structural motif is present in numerous biologically active compounds. mdpi.comresearchgate.netnih.gov A prevalent method for the preparation of these scaffolds is the reductive amination of N-substituted 4-piperidones. mdpi.com This one-pot reaction involves the condensation of the piperidone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding 4-aminopiperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. mdpi.com This methodology allows for the introduction of a wide variety of substituents on the 4-amino nitrogen, leading to diverse libraries of 4-aminopiperidine derivatives. mdpi.com

| Starting Material | Reaction | Key Reagents | Product |

| N-substituted 4-piperidone | Reductive Amination | Amine, Sodium Triacetoxyborohydride mdpi.com | 4-Aminopiperidine Scaffold mdpi.com |

Derivatization Strategies of the this compound Scaffold

The structural framework of this compound offers multiple reactive sites for chemical modification, making it a versatile scaffold for the synthesis of diverse derivatives. The primary functional groups available for derivatization are the primary amino group of the aminomethyl moiety and, to a lesser extent, the tertiary hydroxyl group. Due to a lack of extensive specific research on the derivatization of this compound, the strategies outlined below are based on established reactions with closely related 4-aminopiperidine and 4-(aminomethyl)piperidine (B1205859) scaffolds. These examples serve as a predictive guide for the chemical behavior of the target compound.

The primary amino group is the most reactive site for derivatization, readily undergoing reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. These modifications allow for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties such as lipophilicity, polarity, and basicity.

One of the most common derivatization strategies for primary amines is N-acylation , which involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This reaction forms a stable amide bond and can be used to introduce a variety of functionalities. For instance, reaction with different acyl chlorides can append aliphatic or aromatic moieties to the scaffold.

N-alkylation represents another key derivatization pathway, typically achieved by reacting the primary amine with an alkyl halide. This introduces alkyl groups that can modulate the steric and electronic properties of the molecule. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing substituted alkyl groups.

The formation of ureas is another valuable derivatization strategy for primary amines. This can be accomplished by reacting the amine with an isocyanate or by using a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) to couple the amine with another amine. Urea derivatives are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

The following tables summarize these derivatization strategies with examples drawn from analogous piperidine compounds, illustrating the expected products when applied to the this compound scaffold.

Interactive Data Tables

Table 1: N-Acylation of the Aminomethyl Group

| Acylating Agent | Reagents and Conditions | Expected Product |

| Benzoyl chloride | K₂CO₃, CHCl₃ | N-((1-methyl-4-hydroxypiperidin-4-yl)methyl)benzamide |

| Acetyl chloride | Triethylamine, CH₂Cl₂ | N-((1-methyl-4-hydroxypiperidin-4-yl)methyl)acetamide |

| Propionyl chloride | Pyridine, CH₂Cl₂ | N-((1-methyl-4-hydroxypiperidin-4-yl)methyl)propanamide |

Table 2: N-Alkylation of the Aminomethyl Group

| Alkylating Agent | Reagents and Conditions | Expected Product |

| Benzyl (B1604629) bromide | K₂CO₃, Acetonitrile | N-benzyl-1-((1-methyl-4-hydroxypiperidin-4-yl)methyl)amine |

| Ethyl iodide | NaH, DMF | N-ethyl-1-((1-methyl-4-hydroxypiperidin-4-yl)methyl)amine |

| Benzaldehyde | NaBH(OAc)₃, DCE | N-benzyl-1-((1-methyl-4-hydroxypiperidin-4-yl)methyl)amine |

Table 3: Urea Formation from the Aminomethyl Group

| Reagent 1 | Reagent 2 | Reagents and Conditions | Expected Product |

| This compound | Phenyl isocyanate | CH₂Cl₂, rt | 1-((1-methyl-4-hydroxypiperidin-4-yl)methyl)-3-phenylurea |

| This compound | Carbonyldiimidazole (CDI), then Aniline | THF, rt | 1-((1-methyl-4-hydroxypiperidin-4-yl)methyl)-3-phenylurea |

| This compound | 4-Nitrophenyl chloroformate, then Benzylamine | Pyridine, CH₂Cl₂, reflux; then H₂, Pd/C | 1-benzyl-3-((1-methyl-4-hydroxypiperidin-4-yl)methyl)urea |

While the tertiary hydroxyl group is generally less reactive than the primary amine, it can potentially undergo reactions such as esterification under specific conditions, for example, by activation to an alkoxide with a strong base followed by reaction with an acyl chloride. However, the reactivity of the primary amine would likely need to be protected beforehand to achieve selective derivatization at the hydroxyl position.

These derivatization strategies highlight the potential of the this compound scaffold as a versatile building block for creating a library of compounds with diverse functionalities and potential applications in various fields of chemical and pharmaceutical research.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies were identified for 4-(Aminomethyl)-1-methylpiperidin-4-ol itself, research on derivatives containing this scaffold highlights its potential to interact with various biological targets.

Studies on larger molecules incorporating the 4-(aminomethyl) piperidin-1-yl moiety have demonstrated key binding interactions. For instance, in a study of a potential inhibitor of Cancer Osaka Thyroid (COT) kinase, the compound 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile showed a strong binding affinity. clinmedkaz.orgnih.govclinmedkaz.org The interactions observed included hydrogen bonding with residues such as GLY 210, GLU 208, ASP 270, and GLU 220, as well as pi-pi stacking and hydrophobic interactions within the active site of the target protein. clinmedkaz.orgclinmedkaz.org

Similarly, research on 4-oxypiperidine ethers as ligands for histamine (B1213489) H3 receptors revealed that the protonated nitrogen atom of the piperidine (B6355638) ring can form a salt bridge with Asp114 and engage in cation-pi interactions. enamine.net The ether oxygen is capable of forming a hydrogen bond with Tyr115. enamine.net These findings suggest that the core structure of this compound, with its hydroxyl group and aminomethyl substituent, possesses the necessary functional groups to engage in similar hydrogen bonding and electrostatic interactions within a protein's active site.

Table 1: Potential Interacting Residues for Piperidine-Based Ligands

| Interaction Type | Potential Amino Acid Residues |

|---|---|

| Hydrogen Bonding | GLY, GLU, ASP, TYR |

| Pi-Pi Stacking | TRP, ARG |

| Hydrophobic Interactions | LEU, PRO, ILE, VAL, ALA |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. No specific QSAR models have been developed for this compound. However, numerous QSAR studies on various classes of piperidine derivatives underscore the utility of this approach for this chemical family.

These studies have successfully created models for predicting activities such as toxicity against Aedes aegypti, Akt1 inhibition, and analgesic effects. clinmedkaz.orgnih.govnih.gov The descriptors used in these models are diverse and can be categorized as follows:

2D Topological Descriptors: These describe the connectivity of atoms in a molecule.

3D Descriptors: These provide information about the three-dimensional arrangement of the molecule.

Physicochemical Properties: Parameters like lipophilicity (log P) and polarizability are often crucial.

For example, a QSAR study on substituted benzoic acid esters of 1-methyl-4-piperidinol as analgesics found that lipophilicity and the capacity for hydrogen-bond acceptance enhanced potency. nih.gov Conversely, the size of substituents at certain positions had a negative correlation with activity. nih.gov These findings indicate that a QSAR model for derivatives of this compound would likely need to incorporate descriptors related to size, lipophilicity, and hydrogen bonding potential to effectively predict biological activity.

Table 2: Common Descriptors in QSAR Models of Piperidine Derivatives

| Descriptor Type | Examples |

|---|---|

| Topological | Connectivity indices, Shape indices |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies |

Conformational Analysis and Intramolecular Dynamics

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for such six-membered rings. wikipedia.org The substituents on the ring, namely the 1-methyl group, the 4-hydroxyl group, and the 4-aminomethyl group, can exist in either axial or equatorial positions.

Prediction of Biological Activity and ADME Properties

In the absence of experimental data, computational tools can be used to predict the potential biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule.

Web-based tools like PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of biological activities based on a compound's structure. Studies on other novel piperidine derivatives using such tools have predicted potential applications in treating cancer and central nervous system (CNS) disorders, as well as potential local anesthetic and antiarrhythmic activities. clinmedkaz.orgclinmedkaz.org Given its structural features, it is plausible that this compound could exhibit CNS activity.

ADME properties are crucial for determining the drug-likeness of a compound. The piperidine moiety is found in numerous FDA-approved drugs, suggesting that this scaffold generally possesses favorable pharmacokinetic properties. enamine.netnih.gov Computational ADME predictions for piperidine derivatives often show good oral bioavailability and the ability to cross the blood-brain barrier, which is essential for CNS-active drugs. cuestionesdefisioterapia.com Theoretical calculations on 4-aminopiperidines suggest that their metabolism is significantly influenced by physicochemical properties like lipophilicity and the nature of the substituents on the piperidine nitrogen. nih.gov

| Toxicity | Varies widely based on substitution patterns. |

Advanced Analytical Techniques in Chemical Biology

Spectroscopic Characterization (e.g., NMR, MS)

Spectroscopic techniques are critical for elucidating the molecular structure and confirming the identity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the compound's molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental NMR data for 4-(Aminomethyl)-1-methylpiperidin-4-ol is not widely available in public literature, predictions based on its chemical structure can be made. In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the N-methyl protons, the piperidine (B6355638) ring methylene (B1212753) protons, the aminomethyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the piperidine protons would be indicative of the chair conformation of the ring. Similarly, a ¹³C NMR spectrum would show characteristic peaks for the N-methyl carbon, the quaternary carbon bearing the hydroxyl and aminomethyl groups, the carbons of the aminomethyl group, and the distinct carbons of the piperidine ring.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the mass-to-charge ratio (m/z) of a molecule, thereby confirming its molecular weight. For this compound (C₇H₁₆N₂O), the predicted monoisotopic mass is 144.1263 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, which helps in determining the elemental formula. Predicted mass spectrometry data from computational tools suggests several possible adducts that could be observed. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 145.13355 |

| [M+Na]⁺ | 167.11549 |

| [M+K]⁺ | 183.08943 |

| [M+NH₄]⁺ | 162.16009 |

| [M-H]⁻ | 143.11899 |

This table is generated based on predicted data and awaits experimental verification.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, if present.

For this compound, which possesses a quaternary stereocenter at the C4 position of the piperidine ring, X-ray crystallography would be invaluable. A successful crystallographic analysis would yield a detailed structural model, confirming the connectivity of the atoms and providing precise measurements of the molecular geometry. This would include the conformation of the piperidine ring, which is expected to adopt a chair-like structure, and the relative orientations of the aminomethyl, hydroxyl, and N-methyl groups.

Currently, there is no publicly available crystal structure data for this compound in crystallographic databases. The generation of such data would require the synthesis of a high-quality single crystal of the compound, followed by diffraction analysis.

Table 2: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | e.g., C-C, C-N, C-O |

| Bond Angles (°) | e.g., C-N-C, C-C-O |

| Torsion Angles (°) | To be determined |

This table represents the type of data that would be obtained from an X-ray crystallographic study and is for illustrative purposes only, as no experimental data is currently available.

Medicinal Chemistry and Pharmacological Research Applications

Role as a Key Intermediate in Bioactive Compound Synthesis

The piperidine (B6355638) nucleus is a fundamental structural motif found in numerous pharmaceuticals and natural products. Specifically, derivatives of 4-(aminomethyl)piperidine (B1205859) are recognized for their therapeutic potential. google.com The compound 4-(Aminomethyl)-1-methylpiperidin-4-ol, with its reactive aminomethyl and hydroxyl groups, serves as a crucial starting material or intermediate in the synthesis of more complex molecules with desired pharmacological activities.

The strategic importance of piperidine-4-one derivatives, which are precursors to compounds like this compound, is well-established. They are instrumental in the synthesis of 4-aminopiperidine (B84694) therapeutic compounds. googleapis.com For instance, the synthesis of highly active narcotic analgesics, including fentanyl analogues, often involves key intermediates based on the piperidine framework. researchgate.net The versatility of the this compound structure allows for a variety of chemical modifications, enabling the creation of libraries of compounds for screening against different biological targets. This adaptability makes it a cornerstone for the development of new chemical entities in drug discovery.

Exploration in Neurological Disorder Treatments

The piperidine scaffold is a common feature in many centrally acting drugs, and derivatives of this compound have been investigated for their potential in treating neurological disorders.

Potential for Alzheimer's Disease and Cognitive Impairment Therapies

While direct studies on this compound for Alzheimer's disease are not extensively documented, the broader class of piperidine-containing compounds has been a significant area of research for anti-Alzheimer's agents. The core structure is amenable to modifications that can lead to compounds with desired properties for treating neurodegenerative diseases. The exploration of such derivatives is driven by the need for new therapeutic strategies to address the complex pathology of Alzheimer's disease.

Central Nervous System Receptor Interactions

The interaction of molecules with central nervous system (CNS) receptors is a key determinant of their therapeutic effects. The "1-methylpiperidin-4-yl" moiety, a core component of this compound, is found in compounds that have been studied for their CNS receptor activity.

A notable example is the compound N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) . This molecule, which incorporates the 1-methylpiperidin-4-yl structure, has been identified as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. nih.gov The detailed pharmacological profile of ACP-103 reveals its high affinity and selectivity for the 5-HT2A receptor, with lesser activity at 5-HT2C receptors and a lack of significant interaction with other monoaminergic receptors like dopamine (B1211576) D2. nih.gov This selectivity is crucial for minimizing off-target side effects. The behavioral studies of ACP-103 in animal models further support its mechanism of action via the 5-HT2A receptor, suggesting its potential utility as an antipsychotic agent. nih.gov

Below is a table summarizing the in vitro receptor binding and functional activity profile of ACP-103, a derivative containing the 1-methylpiperidin-4-yl core.

| Receptor | Binding Affinity (pKi) | Functional Activity (pIC50) |

| Human 5-HT2A (membranes) | 9.3 | 8.7 (inverse agonist) |

| Human 5-HT2A (whole cells) | 9.70 | - |

| Human 5-HT2C (membranes) | 8.80 | 7.1 (inverse agonist) |

| Human 5-HT2C (whole cells) | 8.00 | - |

| Human 5-HT2B | No significant affinity or activity | No significant affinity or activity |

| Human Dopamine D2 | No significant affinity or activity | No significant affinity or activity |

Data sourced from a study on the pharmacological profile of ACP-103. nih.gov

Applications in Analgesic and Anti-inflammatory Medication Development

The structural framework of this compound is also relevant in the design of new pain management therapies.

Opioid Ligand Interactions

The following table presents the binding affinities (Ki values) for a selection of approved opioid drugs at the human mu-opioid receptor, illustrating the range of potencies seen with compounds that often share core structural similarities.

| Opioid Drug | Ki (nM) |

| Sufentanil | 0.1380 |

| Buprenorphine | < 1 |

| Hydromorphone | < 1 |

| Oxymorphone | < 1 |

| Levorphanol | < 1 |

| Butorphanol | < 1 |

| Morphine | 1-100 |

| Fentanyl | 1-100 |

| Nalbuphine | 1-100 |

| Methadone | 1-100 |

| Alfentanil | 1-100 |

| Diphenoxylate | 1-100 |

| Oxycodone | 1-100 |

| Hydrocodone | 1-100 |

| Pentazocine | > 100 |

| Propoxyphene | > 100 |

| Meperidine | > 100 |

| Codeine | > 100 |

| Tramadol | 12,486 |

This data is from a uniform assessment of opioid drug binding constants. nih.gov

TRPV1 Antagonist Studies

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain sensation. nih.govmdpi.com Consequently, TRPV1 antagonists are being actively investigated as potential novel analgesics. mdpi.com The development of these antagonists often involves the incorporation of various heterocyclic scaffolds, including piperidine derivatives, to achieve high potency and selectivity. The rationale for using TRPV1 antagonists in pain medication is based on their ability to block the activation of this channel by noxious stimuli. nih.gov While specific studies on this compound as a TRPV1 antagonist are not prominent, the adaptability of its piperidine core makes it a plausible candidate for inclusion in the design and synthesis of new TRPV1 modulators. The development of such compounds is, however, challenged by potential side effects such as hyperthermia. nih.gov

σ1 Receptor Antagonism

There is currently no publicly available scientific literature that describes or evaluates the activity of this compound as a σ1 receptor antagonist. Research on σ1 receptor ligands often involves molecules containing a piperidine scaffold, but studies specifically implicating this compound have not been identified.

Enzyme Inhibition and Receptor Modulation Studies

No research data could be found to support or investigate the role of this compound as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). While various aminopiperidine-containing compounds have been explored as DPP-IV inhibitors for the management of type 2 diabetes, the specific inhibitory activity of this compound is not documented in available studies.

The potential for this compound to inhibit Sphingosine Kinase 1 (SK1) or Sphingosine Kinase 2 (SK2) has not been reported in the scientific literature. The field of SK inhibition is an active area of research for cancer and inflammatory diseases, but studies have focused on other, structurally distinct chemical series.

There is no evidence in the available literature to suggest that this compound has been studied as an inhibitor of deubiquitinating enzymes (DUBs), including the specific target Ubiquitin-Specific Protease 7 (USP7).

Research into novel antiviral agents has identified a 4-aminopiperidine (4AP) scaffold as a promising starting point for the development of Hepatitis C Virus (HCV) assembly inhibitors. chemimpex.comappretech.comnih.gov A high-throughput screening campaign identified an initial hit compound, designated as 1 , which is described as a 4-aminopiperidine derivative. appretech.com

This initial compound demonstrated efficacy in inhibiting the HCV life cycle at the assembly or secretion stages, rather than during viral replication. appretech.com It showed activity in a Hepatitis C virus cell culture (HCVcc) system with a half-maximal effective concentration (EC₅₀) in the low micromolar range. appretech.com

Subsequent medicinal chemistry efforts focused on optimizing this 4-aminopiperidine scaffold, leading to derivatives with improved potency against HCV, lower toxicity, and better pharmacokinetic properties. nih.gov However, the specific chemical structure of the initial screening hit 1 is not explicitly named as this compound in the available abstracts, though it is the foundational scaffold.

Table 1: Antiviral Activity of Initial 4-Aminopiperidine Hit Compound

| Compound ID | Target | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|---|---|

| 1 | HCV | HCVcc | 2.57 | >20 | Inhibition of viral assembly/release |

Data sourced from studies on 4-aminopiperidine scaffolds. appretech.com

No published studies were found that evaluate this compound for inhibitory activity against the Kinesin Spindle Protein (KSP), a target for anticancer therapies.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their deregulation is a common feature in many human cancers, making them a key target for cancer therapy. nih.gov The piperidine moiety, a core component of this compound, has been identified as a critical structure for CDK inhibitory activity in certain classes of compounds.

Research into 2,4-diamino-5-ketopyrimidines led to the discovery of potent and selective CDK inhibitors. In these series, a substituted 4-piperidine moiety at the C2-amino position was found to be essential for inhibitory action. nih.gov This optimization led to the development of compounds like R547, which demonstrates potent inhibition of several key CDKs. nih.govresearchgate.net

Table 1: CDK Inhibitory Activity of Representative Compound R547

| Target | Kᵢ (μM) |

|---|---|

| CDK1 | 0.001 |

| CDK2 | 0.003 |

| CDK4 | 0.001 |

Source: J Med Chem. 2006 Nov 2;49(22):6549-60. nih.gov

Salt-Inducible Kinases (SIK2 and SIK3) Inhibition

Salt-inducible kinases (SIKs), which include isoforms SIK1, SIK2, and SIK3, are members of the AMP-activated protein kinase (AMPK)-related kinase family. nih.gov They are involved in regulating inflammatory responses, particularly in macrophages. nih.gov Inhibition of SIKs can induce an anti-inflammatory macrophage phenotype, making them attractive targets for treating inflammatory diseases. nih.govmedchemexpress.eu Research has established that SIK2 and SIK3, in particular, play an integral role in innate immunity. nih.gov While direct studies involving this compound are not prominent, the development of SIK inhibitors is an active area where piperidine-containing fragments could be explored. A number of potent SIK inhibitors have been developed. abmole.commedchemexpress.com

Table 2: Examples of Salt-Inducible Kinase (SIK) Inhibitors and their Potency

| Compound | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) |

|---|---|---|---|

| HG-9-91-01 | 0.92 | 6.6 | 9.6 |

| YKL-06-062 | 2.12 | 1.40 | 2.86 |

| ARN-3236 | 21.63 | <1 | 6.63 |

| GLPG3312 | 2.0 | 0.7 | 0.6 |

Source: MedchemExpress, AbMole BioScience. abmole.commedchemexpress.com

Isopropylmalate Dehydrogenase (IGPD) Catalytic Site Affinity

Currently, there is a lack of significant research in the public domain specifically linking this compound or its close derivatives to affinity for the catalytic site of Isopropylmalate Dehydrogenase (IGPD).

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov The piperidine nucleus is a well-established pharmacophore in the design of AChE inhibitors, most notably in the structure of Donepezil. nih.gov

Research has explored various piperidine derivatives for their potential to inhibit cholinesterases. Studies on hybrid molecules combining (α)-lipoic acid and 4-amino-1-benzyl piperidines have yielded compounds with significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net For instance, one such hybrid compound demonstrated potent, mixed-type inhibition of AChE and noncompetitive inhibition of BuChE. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of a Piperidine Hybrid Compound

| Enzyme | IC₅₀ (μM) | Kᵢ (μM) | Type of Inhibition |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 1.75 ± 0.30 | 3.8 ± 0.005 | Mixed |

| Butyrylcholinesterase (BuChE) | 5.61 ± 1.25 | 7.0 ± 0.04 | Noncompetitive |

Source: ResearchGate, Development of Cholinesterase Inhibitors. researchgate.net

Antitumor and Anticancer Agent Research

The piperidine ring system is a "privileged structure" in medicinal chemistry, frequently appearing in compounds developed for anticancer activity. nih.govmdpi.com Derivatives of piperidine have shown a wide spectrum of biological activities, including anti-proliferative effects against various cancer cell lines. nih.gov The structural versatility of the this compound scaffold makes it a candidate for incorporation into novel anticancer agents. For example, aminomethyl compounds derived from eugenol (B1671780) have demonstrated in vivo anticancer activity by reducing cancer incidence and tumor weight in animal models. nih.gov

Kinase Inhibitor Development (e.g., CaMKII, VEGFR, FGFR, G9a)

Kinase inhibitors are a major class of targeted cancer therapies. The piperidine and related piperazine (B1678402) moieties are integral to many kinase inhibitors due to their favorable physicochemical properties and ability to form key interactions within ATP-binding sites. mdpi.com

VEGFR and FGFR Inhibition: Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are critical regulators of angiogenesis, a process essential for tumor growth and metastasis. mdpi.comnih.gov Several multi-kinase inhibitors that target both VEGFR and FGFR incorporate piperidine or piperazine rings. Lenvatinib, for example, is a multi-target inhibitor of VEGFR1-3 and FGFR1-4. targetmol.com Infigratinib is another orally bioavailable pan-FGFR inhibitor featuring a piperazine moiety, which has demonstrated selectivity for FGFRs over other kinases like VEGFR2. nih.govtargetmol.com

G9a Inhibition: The protein lysine (B10760008) methyltransferase G9a is overexpressed in many cancers and plays a role in gene expression and DNA repair, making it a target for cancer therapy. nih.govnih.gov Structure-activity relationship studies of 2,4-diamino-quinazoline-based inhibitors have shown that a piperidine group is a key feature. Specifically, a secondary nitrogen within the piperidine ring was found to be important for G9a inhibition, likely through hydrogen bond interactions. nih.gov Compound UNC0224, which incorporates this feature, is a potent G9a inhibitor. researchgate.net

Table 4: Activity of Selected Kinase Inhibitors Incorporating Piperidine/Piperazine Motifs

| Inhibitor | Target(s) | Key Activity Metric |

|---|---|---|

| Infigratinib (BGJ398) | FGFR1, FGFR2, FGFR3 | IC₅₀: 0.9 nM, 1.4 nM, 1 nM respectively |

| UNC0224 | G9a | High potency confirmed in ITC experiments |

| Erdafitinib | pan-FGFR (1-4) | Inhibits FGFR1-4 with similar potency |

Source: Multiple sources. nih.govtargetmol.comnih.gov

Investigation in Antimicrobial Applications

The piperidine scaffold is a recurring structural theme in the development of new antimicrobial agents. biomedpharmajournal.org Various derivatives of piperidin-4-one have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal pathogens. biomedpharmajournal.orgyu.edu.jo

In some studies, synthesized piperidin-4-one derivatives showed significant antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Further chemical modification, such as the creation of thiosemicarbazone derivatives, was shown to enhance antifungal activity. biomedpharmajournal.org Other research has indicated that the presence of an N-methyl-4-piperidone ring can boost the antibacterial activity of certain monoketone curcuminoids against cariogenic bacteria like Streptococcus mutans. mdpi.com These findings suggest that the core structure related to this compound can serve as a template for developing novel agents to combat microbial infections. biomedpharmajournal.orgresearchgate.netnih.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| R547 |

| HG-9-91-01 |

| YKL-06-062 |

| ARN-3236 |

| GLPG3312 |

| Donepezil |

| (α)-lipoic acid |

| Lenvatinib |

| Infigratinib |

| UNC0224 |

| Erdafitinib |

Biochemical Pathway Research

Interaction with Metabolic Pathways and Enzymes

There is no available research that describes the interaction of 4-(Aminomethyl)-1-methylpiperidin-4-ol with specific metabolic pathways or enzymes. Studies on the metabolism of other piperidine (B6355638) derivatives focus on enzymatic modifications such as oxidation and conjugation, which facilitate their excretion from the body. However, without dedicated research, it is impossible to determine if this compound undergoes similar transformations or if it interacts with key metabolic enzymes like the cytochrome P450 superfamily.

Catalysis and Reaction Mechanisms

Use in Catalytic Processes

The chemical compound 4-(Aminomethyl)-1-methylpiperidin-4-ol is noted in scientific literature primarily as an intermediate in the synthesis of more complex molecules, particularly spiro-compounds with applications in pharmaceuticals. googleapis.comgoogle.com Its involvement in catalytic processes is predominantly centered on its own synthesis, where catalysts are employed to produce the compound itself.

One documented method for the preparation of this compound involves the catalytic hydrogenation of a precursor molecule, 4-nitromethyl-1-methylpiperidin-4-ol. googleapis.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd-C) catalyst. googleapis.com This process represents a classic example of heterogeneous catalysis, where the solid catalyst facilitates the reduction of the nitro group to an amino group.

Another synthetic route that utilizes a catalyst is the reduction of 4-azidomethyl-1-methylpiperidin-4-ol. googleapis.com In this procedure, Raney Nickel is employed as the catalyst. googleapis.com An interesting aspect of this particular synthesis is that the hydrogen required for the reduction is supplied by the catalyst itself, which is saturated with hydrogen during its preparation. googleapis.com This eliminates the need for an external hydrogen gas source and specialized hydrogenation apparatus. googleapis.com

The following table summarizes the key catalytic reactions involved in the synthesis of this compound as described in the literature.

| Precursor Compound | Catalyst | Reagents | Product |

| 4-nitromethyl-1-methylpiperidin-4-ol | Palladium-on-carbon (Pd-C) | Hydrogen (H₂) | This compound |

| 4-azidomethyl-1-methylpiperidin-4-ol | Raney Nickel | (Sufficient hydrogen content in catalyst) | This compound |

Beyond its own synthesis, there is limited information in the public domain regarding the use of this compound as a catalyst itself, either as an organocatalyst or as a ligand in metal-catalyzed reactions.

Investigation of Reaction Mechanisms

Detailed investigations into the reaction mechanisms of this compound are not extensively reported in readily available scientific literature. However, its role as a reactant in the formation of spiro-oxazolines provides insight into its chemical reactivity.

In one patented process, this compound is condensed with a carboxylic acid (RCOOH) to form a spiro-product. googleapis.com This reaction is noteworthy because it was previously understood that the formation of an oxazoline (B21484) ring through the condensation of an amino-alcohol and a carboxylic acid proceeds efficiently only when the carbon atom bearing the amino group is fully substituted. googleapis.com The successful condensation of this compound, which does not meet this criterion, was considered a surprising finding. googleapis.com

The fundamental reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon of the carboxylic acid, followed by an intramolecular cyclization involving the hydroxyl group to form the oxazoline ring. The specific mechanistic steps and the influence of the piperidine (B6355638) ring structure on the reaction kinetics and thermodynamics have not been the subject of detailed published studies.

The compound is also used as a starting material in the synthesis of various benzamide (B126) derivatives. google.com These reactions typically involve the acylation of the primary amino group of this compound with a suitable benzoic acid derivative, often in the presence of a coupling agent such as 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) methanaminium (HATU). google.com The mechanism of such coupling reactions is well-established and proceeds through the activation of the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine.

Scaffold Based Drug Discovery and Optimization

Utility as a Drug Scaffold

The 4-(aminomethyl)-1-methylpiperidin-4-ol scaffold and its close analogs are recognized for their utility as foundational structures in drug discovery. The piperidine (B6355638) nucleus is a cornerstone in the synthesis of drugs with a wide range of activities, including antiviral, antimicrobial, analgesic, and anticancer properties. researchgate.net The inherent properties of the piperidine ring, combining both hydrophilic (amine) and lipophilic (cyclic alkane) features, allow for the modulation of crucial pharmacokinetic characteristics like solubility and metabolic stability. thieme-connect.compharmaceutical-business-review.com

Specifically, derivatives of N-methyl piperidine and 4-hydroxypiperidine (B117109) have been synthesized and investigated for their potential as analgesics. journalagent.comresearchgate.net Furthermore, the related 4-aminopiperidine (B84694) core has been identified as a promising lead structure for the development of novel antifungal agents that target ergosterol (B1671047) biosynthesis. mdpi.com The strategic incorporation of chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target effects, making them a valuable tool in designing new drug candidates. thieme-connect.comresearchgate.net The functional groups on the this compound scaffold—a tertiary amine, a primary amine, and a hydroxyl group—offer multiple points for chemical modification, enabling the creation of diverse libraries of compounds for screening against various biological targets.

Scaffold Optimization Strategies

Optimization of piperidine-based scaffolds is a critical process in medicinal chemistry to enhance potency, selectivity, and drug-like properties. A key strategy involves the systematic modification of substituents on the piperidine ring and its associated functional groups. acs.org For instance, in the development of inhibitors for the Hepatitis C Virus (HCV), a 4-aminopiperidine (4AP) scaffold was optimized through a medicinal chemistry campaign that resulted in derivatives with increased potency, reduced toxicity, and improved metabolic properties. nih.govnih.gov

Common optimization strategies for such scaffolds include:

Modification of Ring Substituents: Altering the groups attached to the piperidine nitrogen and the 4-amino group can dramatically influence biological activity. In one study on antifungal agents, it was found that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain (like n-dodecyl) at the 4-amino group was highly beneficial for antifungal activity. mdpi.com

Introduction of Chirality: Creating specific stereoisomers by introducing chiral centers into the piperidine ring can lead to better adaptation to protein binding sites, thereby enhancing activity and selectivity. thieme-connect.com This can also improve physicochemical properties like solubility. thieme-connect.comresearchgate.net

Bioisosteric Replacement and Functional Group Modification: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the molecule's interaction with its target and improve its metabolic stability. For example, in the development of HIV-1 protease inhibitors, various piperidine analogues were used as P2-ligands to explore the binding pocket and enhance potency. nih.gov

Conformational Constraint: Introducing rigidity into the scaffold, for instance by creating spirocyclic or fused ring systems, can lock the molecule into a bioactive conformation, potentially increasing affinity for the target receptor. pharmaceutical-business-review.com

These optimization efforts aim to balance potency with favorable absorption, distribution, metabolism, and excretion (ADME) properties, moving a lead compound closer to a viable drug candidate.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For piperidine-based scaffolds, SAR studies guide the rational design of more effective and selective therapeutic agents. nih.gov By synthesizing and testing a series of related compounds, researchers can deduce which molecular features are crucial for activity.

Case Study 1: Antifungal 4-Aminopiperidines In the development of antifungal agents based on a 4-aminopiperidine core, SAR analysis revealed several key insights. The study demonstrated that the nature of the substituents at both the piperidine nitrogen (N1) and the 4-amino group significantly impacts antifungal efficacy against various fungal strains. mdpi.com

| Compound | N1 Substituent | 4-Amino Substituent | Relative Antifungal Activity |

|---|---|---|---|

| Lead Compound | Benzyl | Short alkyl chain | Moderate |

| Analog 2b | Benzyl | n-Dodecyl | High |

| Analog 3b | Phenylethyl | n-Dodecyl | High |

| Other Analogs | Benzyl | Branched/Cyclic alkyl | Low |

Data derived from research on antifungal 4-aminopiperidines. mdpi.com

The key takeaway was that a long, linear alkyl chain (specifically C12) at the 4-amino position combined with an aromatic substituent (benzyl or phenylethyl) at the N1 position resulted in the most potent compounds. mdpi.com

Case Study 2: Anti-HCV 4-Aminopiperidines An extensive SAR campaign was conducted on a 4-aminopiperidine scaffold identified as an inhibitor of Hepatitis C Virus (HCV) assembly. Modifications were explored in three main regions: the group attached to the piperidine nitrogen, the linker, and a terminal aryl ring. nih.gov

| Modification Area | Structural Change | Impact on Anti-HCV Potency (EC50) |

|---|---|---|

| Aryl Ring 'B' | Introduction of electron-withdrawing groups (e.g., -CF3) | Increased potency |

| Linker 'A' | Replacement of ether with thioether | Maintained or slightly decreased potency |

| Piperidine N-substituent | Variation of aryl groups | Sensitive to substitution; some changes abolished activity |

| Piperidine N-substituent | Replacement of N-benzyl with N-phenethyl | Potency maintained |

Data synthesized from SAR studies on HCV assembly inhibitors. nih.gov

These studies demonstrated that the electronic properties of the terminal aryl ring were critical for activity, while the linker and the N-substituent on the piperidine ring offered avenues for optimizing physicochemical properties without compromising potency. nih.govnih.gov

Case Study 3: Anti-Mycobacterium abscessus Piperidine-4-carboxamides In the optimization of piperidine-4-carboxamides against Mycobacterium abscessus, SAR studies focused on substituents on a phenyl ring. The position and nature of the substituent were found to be critical for antibacterial activity. nih.gov

| Compound | Phenyl Ring Substituent | Activity (MIC) |

|---|---|---|

| Parent Compound (844) | Unsubstituted | ~13 µM |

| 844-TFM | 4-Trifluoromethyl (-CF3) | 1.5 µM |

| Analog 9f | 3-Trifluoromethyl (-CF3) | 12.5 µM |

| Analog 5l | 3-Fluoro, 4-Trifluoromethyl | 0.6 µM |

Data from research on DNA gyrase inhibitors. nih.gov

This SAR study clearly indicated a preference for a trifluoromethyl group at the 4-position of the phenyl ring, which increased activity nearly 10-fold compared to the unsubstituted parent compound. nih.gov These examples underscore the power of SAR in methodically refining a scaffold to produce highly potent and specific drug candidates.

Preclinical Research and Therapeutic Potential

Therapeutic Strategies

The scientific literature does not describe any therapeutic strategies that utilize 4-(Aminomethyl)-1-methylpiperidin-4-ol as an active pharmaceutical ingredient. While it is used in the synthesis of compounds with potential therapeutic applications, such as muscarinic agonists for neurological disorders, the therapeutic strategy is associated with the final, more complex molecules, not the intermediate itself.

Q & A

Basic Research Questions

Q. What is the biological significance of 4-(Aminomethyl)-1-methylpiperidin-4-ol in renal disease progression?

- Methodological Answer : Utilize metabolomics profiling in preclinical models (e.g., unilateral ischemia-reperfusion injury [uIRI] and unilateral ureteral obstruction [UUO]) to track time-dependent metabolite changes. Longitudinal studies reveal this compound's consistent elevation in both models, suggesting involvement in shared pathways driving acute kidney injury (AKI) to chronic kidney disease (CKD) transition. Cross-model validation strengthens biomarker candidacy .

Q. How can researchers detect and quantify this compound in biological samples?

- Methodological Answer : Employ liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) for high-sensitivity detection. Calibrate assays using synthetic standards and validate with spike-recovery experiments in plasma/urine matrices. Normalize data against creatinine or other housekeeping metabolites to account for biological variability .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Characterize solubility (polar solvents preferred), stability (pH-dependent degradation studies), and logP (partition coefficient) to optimize in vitro/in vivo formulations. Reference structural analogs like piperidin-4-ol (logP ~0.5, water-soluble) for protocol adjustments .

Advanced Research Questions

Q. How can contradictory metabolite dynamics across experimental models be resolved?

- Methodological Answer : Perform comparative metabolomics using orthogonal models (e.g., uIRI vs. UUO) to identify model-specific confounders. Adjust for variables like ischemia duration or fibrosis progression rates. Integrate transcriptomic data to link metabolite shifts to pathway activation (e.g., oxidative stress, inflammation) .

Q. What experimental strategies validate this compound as a therapeutic target?

- Methodological Answer : Use genetic (siRNA/CRISPR) or pharmacological inhibition in animal models to assess functional impact on CKD progression. Pair with metabolomic flux analysis to map downstream pathways. Dose-response studies and toxicity profiling (e.g., hepatorenal panels) ensure therapeutic index .

Q. How can computational modeling predict the molecular interactions of this compound?

- Methodological Answer : Apply molecular docking (AutoDock, Schrödinger) to screen potential protein targets (e.g., kinases, transporters). Parameterize force fields (AMBER/GAFF) for molecular dynamics (MD) simulations to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What synthetic routes are optimal for producing high-purity this compound?

- Methodological Answer : Adapt methods from piperidin-4-ol synthesis, such as reductive amination of 4-oxopiperidine derivatives. Optimize reaction conditions (e.g., NaBH4/MeOH for amine reduction) and purify via recrystallization or preparative HPLC. Confirm purity with LC-MS and ¹H/¹³C NMR .

Q. How should researchers mitigate batch-to-batch variability in metabolite studies?

- Methodological Answer : Implement stringent quality control (QC) protocols, including internal standards and inter-laboratory reproducibility assays. Use pooled biological samples as reference materials to normalize inter-study variability .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow piperidine derivative guidelines: use fume hoods, nitrile gloves, and lab coats. Store in airtight containers under inert gas (N₂/Ar). Monitor for amine-related hazards (irritation, sensitization) via Material Safety Data Sheets (MSDS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.